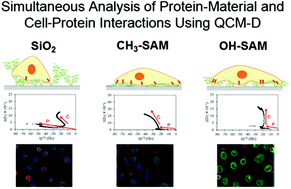Simultaneous characterization of protein–material and cell–protein interactions using dynamic QCM-D analysis on SAM surfaces†
Biomaterials Science Pub Date: 2016-04-29 DOI: 10.1039/C5BM00613A
Abstract
Understanding the interactions among materials, proteins and cells is critical for the development of novel biomaterials, and establishing a highly sensitive and quantitative method to standardize these interactions is desired. In this study, quartz crystal microbalance with dissipation (QCM-D) combined with microscopy was utilized to quantitatively monitor the entirety of the cell adhesion processes, starting from the protein adsorption, on various self-assembled monolayer (SAM) surfaces. Although the resulting cell adhesion morphologies were similar on most of the surfaces, the dynamic QCM-D signal patterns were unique on each surface, suggesting different forms of material–protein–cell interactions. The viscoelasticity and the density of the surface-adsorbed fibronectin (FN), as well as the relative exposure of the cell adhesive arginine-glycine-aspartic acid (RGD) motifs, were correlated to the different cell adhesion dynamics and mechanics. Some surfaces exhibited complicated behaviors alluding to the detachment/rearrangement of surface proteins or highly sparse but bioactive proteins that promote a slow adhesion process. This study underscores the potential use of the QCM-D signal pattern as a rule of thumb for delineating different protein–material and cell–protein interactions, and offers a rapid in vitro platform for the dynamic evaluation of protein and cell behaviors on novel biomaterials.


Recommended Literature
- [1] Electrical and geometrical tuning of MoS2 field effect transistors via direct nanopatterning†
- [2] The thermal decomposition of primary aromatic nitramines
- [3] Tunable photoluminescence and magnetic properties of Dy3+ and Eu3+ doped GdVO4 multifunctional phosphors
- [4] Photocatalytic reactivity tuning by heterometal and addenda metal variation in Lindqvist polyoxometalates†
- [5] The design of a new concept chromatography column
- [6] A Langmuir-like desorption model for reflecting the inhomogeneous pore structure of coal and its experimental verification
- [7] Rapid cellextraction in aqueous two-phase microdroplet systems
- [8] Antioxidant properties of flavonoid derivatives and their hepatoprotective effects on CCl4 induced acute liver injury in mice†
- [9] Contents list
- [10] CF3+ and CF2H+: new reagents for n-alkane determination in chemical ionisation reaction mass spectrometry†

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 169555-93-5
-
CAS no.: 174064-00-7









